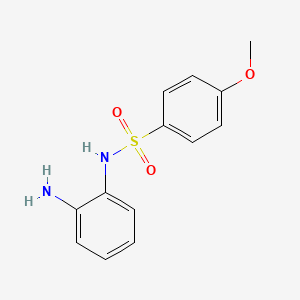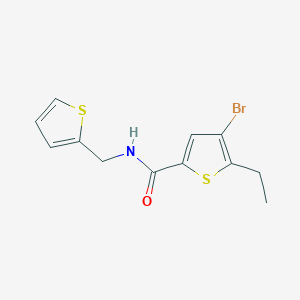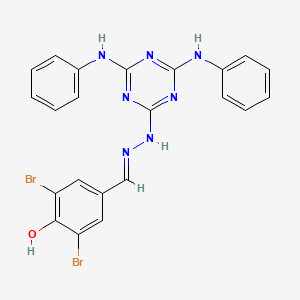![molecular formula C15H20F3NO B6083248 N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6083248.png)
N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine, also known as TFMPP, is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug due to its hallucinogenic and stimulant effects. However, TFMPP has also been studied for its potential scientific research applications.
Mechanism of Action
N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine acts as a partial agonist at serotonin receptors, meaning it can activate the receptor to a certain extent but not fully. This leads to a complex pattern of effects on the brain, including changes in neurotransmitter release and neuronal activity. The exact mechanism of action of N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is not fully understood, but it is thought to involve interactions with multiple neurotransmitter systems.
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of pupils, and changes in body temperature. It also has psychoactive effects, including altered perception, mood, and cognition. These effects are thought to be mediated by its interactions with serotonin receptors in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine in lab experiments is its specificity for serotonin receptors, which allows researchers to study the effects of serotonin on behavior and brain function. However, N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine also has limitations, including its potential for abuse and its complex effects on multiple neurotransmitter systems. Additionally, its use in animal studies may not fully translate to humans, as the effects of N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine may differ between species.
Future Directions
There are several potential future directions for research on N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine's interactions with serotonin receptors make it a promising candidate for developing new therapies that target the serotonin system. Another area of interest is its use in studying the neurobiological basis of drug addiction, as N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine has been shown to have some similarities to other drugs of abuse. Finally, further research is needed to fully understand the complex effects of N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine on the brain and its potential applications in scientific research.
Synthesis Methods
The synthesis of N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine involves a multi-step process that begins with the condensation of 3-trifluoromethylbenzaldehyde with nitroethane to form 3-(trifluoromethyl)phenyl-2-nitropropene. This intermediate is then reduced to 3-(trifluoromethyl)phenyl-2-nitropropane, which is subsequently reacted with tetrahydrofuran in the presence of lithium aluminum hydride to produce N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine.
Scientific Research Applications
N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. This makes it a useful tool for studying the role of serotonin in the brain and its effects on behavior.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO/c1-11(19-10-14-6-3-7-20-14)8-12-4-2-5-13(9-12)15(16,17)18/h2,4-5,9,11,14,19H,3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCWURXZTFVSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine](/img/structure/B6083167.png)
![1-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6083180.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide](/img/structure/B6083188.png)
![5-ethyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6083214.png)
![1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6083222.png)
![ethyl 1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6083230.png)


![2-[4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6083246.png)

![2-[(4,5-dibromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6083263.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6083264.png)
![6,6-dimethyl-1-(2-methylphenyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6083265.png)
![5-(3-methoxyphenyl)-3-[2-(2-pyridinyl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B6083267.png)